

An In-depth Technical Guide to the Molecular Structure and Bonding of Benzaldoxime

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Compound of Interest

Compound Name: Benzaldoxime

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Abstract

This technical guide provides a comprehensive examination of the molecular structure and bonding of **benzaldoxime**. It delves into the isomeric forms of the molecule, presenting detailed quantitative data on bond lengths and angles. Furthermore, this document outlines established experimental protocols for the synthesis and characterization of **benzaldoxime**, employing various spectroscopic techniques. The information is curated to support advanced research and development activities in chemistry and pharmacology.

Molecular Structure and Isomerism

Benzaldoxime, with the chemical formula C_7H_7NO , is an organic compound featuring an oxime functional group attached to a benzene ring.^[1] The presence of the C=N double bond results in geometric isomerism, leading to two distinct stereoisomers: the (E)-isomer and the (Z)-isomer. These isomers are also historically referred to as syn and anti, respectively, depending on the spatial relationship between the hydroxyl group and the benzene ring.

The IUPAC name for the (E)-isomer is (NE)-N-benzylidenehydroxylamine, while the (Z)-isomer is named (NZ)-N-benzylidenehydroxylamine.^{[2][3]} The two isomers exhibit different physical properties, such as melting points, which underscores the significance of their distinct molecular geometries.

Below is a visualization of the general molecular structure of **benzaldoxime**.

Caption: General chemical structure of **benzaldoxime**.

Bonding and Molecular Geometry

The molecular geometry of **benzaldoxime** is defined by the bond lengths and angles between its constituent atoms. While crystallographic data for the parent **benzaldoxime** is not readily available in the primary literature, the structure of 4-bromo-**benzaldoxime** provides a reliable approximation of the core geometry. The electronic delocalization between the benzene ring and the C=N double bond influences the bond lengths and the overall planarity of the molecule.

Table 1: Selected Bond Lengths and Angles for a **Benzaldoxime** Analog

Parameter	Bond	Length (Å)	Parameter	Angle (°)
Bond Lengths	C-C (ring avg.)	1.39	C-C-C (ring avg.)	120.0
C-C	1.47	C-C=N	121.0	
C=N	1.28	C=N-O	111.0	
N-O	1.41			

Data is derived from the crystal structure of 4-bromo-**benzaldoxime** and serves as an illustrative example.

Quantitative Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **benzaldoxime**. The following tables summarize key data from various spectroscopic techniques for both (E) and (Z) isomers.

Table 2: ¹H NMR Spectral Data (CDCl₃, 300 MHz)

Isomer	Proton	Chemical Shift (δ , ppm)
(Z)-Benzaldoxime	OH	8.93
CH=N	8.17	
Aromatic-H	7.56	
Aromatic-H	7.48 - 7.24	

Table 3: ^{13}C NMR Spectral Data (CDCl_3 , 75 MHz)

Isomer	Carbon	Chemical Shift (δ , ppm)
(Z)-Benzaldoxime	C=N	150.57
Aromatic-C	131.82	
Aromatic-C	130.08	
Aromatic-C	128.75	
Aromatic-C	127.12	

Table 4: Infrared (IR) Spectroscopy Data (Liquid Film)

Wavenumber (cm^{-1})	Assignment
3304	O-H stretch
3063	Aromatic C-H stretch
1640	C=N stretch
1498, 1449	Aromatic C=C stretch
953	N-O stretch
756, 692	C-H out-of-plane bend

Table 5: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
121	100	$[M]^+$ (Molecular Ion)
120	80	$[M-H]^+$
103	50	$[M-H_2O]^+$
93	40	$[C_6H_5O]^+$
77	65	$[C_6H_5]^+$

Experimental Protocols

Synthesis of Benzaldoxime

This protocol describes a standard laboratory procedure for the synthesis of **benzaldoxime** from benzaldehyde and hydroxylamine hydrochloride.

Materials:

- Benzaldehyde
- Hydroxylamine hydrochloride ($NH_2OH \cdot HCl$)
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Diethyl ether
- Anhydrous sodium sulfate

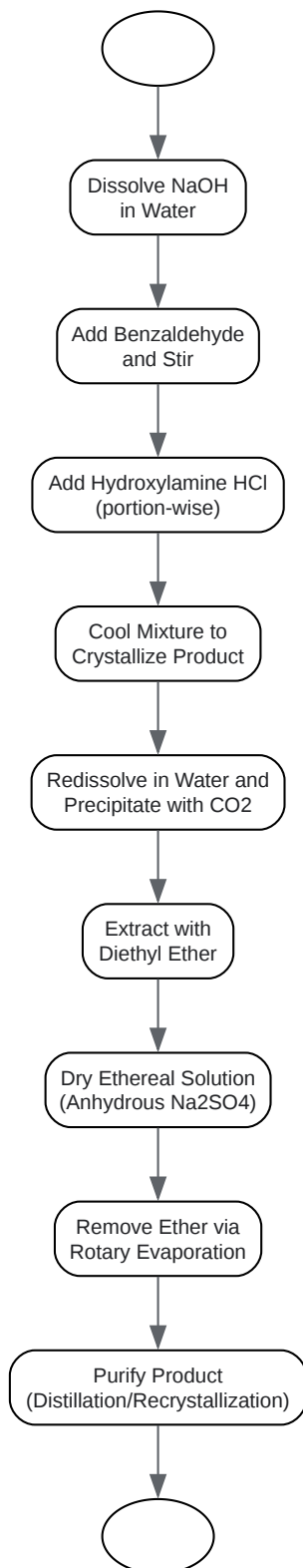
Procedure:

- In a flask, dissolve sodium hydroxide in water.
- Add benzaldehyde to the NaOH solution and stir.

- Slowly add hydroxylamine hydrochloride in portions while shaking the mixture. An exothermic reaction will occur.
- Cool the mixture to allow the **benzaldoxime** to crystallize.
- Add sufficient water to redissolve the product, then saturate the solution with carbon dioxide to precipitate the oxime.
- Extract the product with diethyl ether.
- Dry the ethereal solution over anhydrous sodium sulfate.
- Remove the ether by rotary evaporation to yield the crude product.
- The product can be further purified by distillation under reduced pressure or recrystallization.

Below is a diagram illustrating the experimental workflow for the synthesis of **benzaldoxime**.

Experimental Workflow for Benzaldoxime Synthesis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **benzaldoxime**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher spectrometer.
- Samples are typically dissolved in deuterated chloroform (CDCl_3).
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer.
- Samples can be analyzed as a liquid film between salt plates (e.g., NaCl or KBr) or as a KBr pellet for solid samples.

Mass Spectrometry (MS):

- Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
- The fragmentation pattern provides valuable information for structural confirmation.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and experimental protocols related to **benzaldoxime**. The quantitative data presented in tabular format, along with the illustrative diagrams, offer a robust resource for researchers, scientists, and professionals in the field of drug development. A thorough understanding of the structural and spectroscopic properties of **benzaldoxime** is crucial for its application in organic synthesis and medicinal chemistry.

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